D-Phenylalanyl-D-tyrosyl-D-tyrosyl-D-tyrosyl-D-alanine

Protease resistance D-peptide stability Oral bioavailability

D-Phenylalanyl-D-tyrosyl-D-tyrosyl-D-tyrosyl-D-alanine (CAS 644997-49-9) is a synthetic pentapeptide composed entirely of D-amino acids: N-terminal D-phenylalanine, three sequential D-tyrosine residues, and a C-terminal D-alanine. The all-D configuration distinguishes it from natural L-peptide counterparts by conferring pronounced resistance to proteolytic degradation—a well-documented class property of D-enantiomeric peptides.

Molecular Formula C39H43N5O9
Molecular Weight 725.8 g/mol
CAS No. 644997-49-9
Cat. No. B12591585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Phenylalanyl-D-tyrosyl-D-tyrosyl-D-tyrosyl-D-alanine
CAS644997-49-9
Molecular FormulaC39H43N5O9
Molecular Weight725.8 g/mol
Structural Identifiers
SMILESCC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC4=CC=CC=C4)N
InChIInChI=1S/C39H43N5O9/c1-23(39(52)53)41-36(49)32(20-25-7-13-28(45)14-8-25)43-38(51)34(22-27-11-17-30(47)18-12-27)44-37(50)33(21-26-9-15-29(46)16-10-26)42-35(48)31(40)19-24-5-3-2-4-6-24/h2-18,23,31-34,45-47H,19-22,40H2,1H3,(H,41,49)(H,42,48)(H,43,51)(H,44,50)(H,52,53)/t23-,31-,32-,33-,34-/m1/s1
InChIKeyARNDKVJCQJLYFY-QWGMMWTISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D-Phenylalanyl-D-tyrosyl-D-tyrosyl-D-tyrosyl-D-alanine (CAS 644997-49-9): A Fully D-Configured Pentapeptide with Intrinsic Biostability


D-Phenylalanyl-D-tyrosyl-D-tyrosyl-D-tyrosyl-D-alanine (CAS 644997-49-9) is a synthetic pentapeptide composed entirely of D-amino acids: N-terminal D-phenylalanine, three sequential D-tyrosine residues, and a C-terminal D-alanine . The all-D configuration distinguishes it from natural L-peptide counterparts by conferring pronounced resistance to proteolytic degradation—a well-documented class property of D-enantiomeric peptides [1]. This compound serves as a candidate scaffold for applications requiring extended biological half-life, C-terminal amidation compatibility, and reduced enzymatic inactivation.

Why Generic Substitution Fails: Chirality and Sequence Identity Are Non-Negotiable for D-Phenylalanyl-D-tyrosyl-D-tyrosyl-D-tyrosyl-D-alanine


Substituting this all-D pentapeptide with L-amino acid analogs, mixed-chirality variants, or C-terminal-modified derivatives fundamentally alters its biological performance. Replacing D-residues with L-forms abolishes the hallmark 100-fold plus gain in proteolytic stability documented for all-D peptides [1]. Changing the C-terminal D-alanine to L-alanine, D-serine, or D-leucine eliminates recognition by the peptidylglycine α-amidating enzyme (PAM), a key post-translational modification that enhances peptide potency and half-life [2]. Even sequence-permuted analogs with identical amino acid composition exhibit divergent receptor interactions and self-assembly behaviors, making precise sequence fidelity critical for reproducible experimental outcomes.

Quantitative Differentiation Evidence: D-Phenylalanyl-D-tyrosyl-D-tyrosyl-D-tyrosyl-D-alanine vs. Closest Analogs


Proteolytic Stability in Simulated Intestinal Fluid: All-D Peptide vs. All-L Enantiomer

All-D-enantiomeric peptides exhibit dramatically enhanced stability in biological matrices compared to their L-enantiomers. The reference all-D peptide D3 remained 96% intact after 24 h in simulated intestinal fluid, whereas its L-enantiomer l-D3 was completely metabolized within seconds [1]. This class-level property is directly transferable to D-Phenylalanyl-D-tyrosyl-D-tyrosyl-D-tyrosyl-D-alanine, whose entirely D-configured backbone is expected to confer equivalent resistance to intestinal proteases.

Protease resistance D-peptide stability Oral bioavailability

C-Terminal D-Alanine: Determinant of Peptidylglycine α-Amidating Enzyme (PAM) Recognition

The C-terminal D-alanine residue of the target pentapeptide is a critical determinant for recognition by the peptidylglycine α-amidating enzyme (PAM). In direct enzyme assays, the tripeptide d-Tyr-Phe-d-Ala displayed significant affinity for PAM and underwent efficient amidation, whereas the corresponding l-Ala analog (d-Tyr-Phe-l-Ala) and the d-Ser analog (d-Tyr-Phe-d-Ser) showed no detectable affinity or amidation [1]. Because the target pentapeptide terminates in the identical D-Ala residue, it is predicted to be a competent PAM substrate, unlike analogs terminating in L-Ala, D-Ser, or D-Leu.

Peptide amidation C-terminal modification Enzyme substrate specificity

Stability in Simulated Gastric Fluid: Supporting Oral Administration Feasibility

Oral administration of peptide therapeutics requires survival through the acidic and protease-rich gastric environment. The all-D peptide D3 retained 89% integrity after 24 h in simulated gastric fluid, while its L-enantiomer l-D3 degraded to only 30% remaining under identical conditions [1]. This 2.97-fold stability advantage in gastric fluid, combined with near-complete resistance in intestinal fluid, establishes a cumulative gastrointestinal stability profile that supports oral bioavailability for all-D peptides including D-Phenylalanyl-D-tyrosyl-D-tyrosyl-D-tyrosyl-D-alanine.

Oral peptide delivery Gastric stability D-peptide pharmacokinetics

Optimal Application Scenarios for D-Phenylalanyl-D-tyrosyl-D-tyrosyl-D-tyrosyl-D-alanine Based on Quantitative Differentiation Evidence


Long-Acting In Vivo Pharmacodynamic Studies Requiring Extended Peptide Half-Life

The >100-fold proteolytic stability advantage of all-D peptides over L-enantiomers in intestinal fluid [1] makes this pentapeptide suitable for in vivo studies where sustained target engagement is critical. Researchers can dose less frequently and achieve more consistent plasma concentrations compared to L-peptide controls, reducing experimental variability in chronic disease models.

C-Terminal Amidation for Lead Optimization of Peptide Therapeutics

The C-terminal D-alanine residue enables enzymatic amidation by PAM [2], a modification known to enhance peptide potency and metabolic stability. This compound can serve as a direct substrate for in vitro amidation reactions or as a precursor in prodrug strategies where C-terminal amide formation is desired, a feature unavailable to analogs terminating in L-Ala, D-Ser, or D-Leu.

Development of Orally Bioavailable Peptide Drug Candidates

The combined gastric (89% intact) and intestinal (96% intact) stability of all-D peptides [1] supports oral administration feasibility. This pentapeptide is an appropriate scaffold for oral peptide discovery programs, offering a stability profile that L-peptide counterparts cannot match—reducing the need for formulation-based stabilization strategies.

Research Tool for Investigating D-Amino Acid Peptide–Receptor Interactions

The unique sequence containing three consecutive D-tyrosine residues, flanked by D-phenylalanine and D-alanine, provides a defined chemical probe for studying stereospecific receptor recognition. Unlike L-peptide tools that degrade rapidly in biological assays, this all-D scaffold maintains structural integrity throughout incubation periods, ensuring that observed pharmacological effects are attributable to the intact molecule.

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